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Core Science & Biosynthesis

Foundational

toxicity, safety data, and MSDS for 1,2-diphenyl-1-butene

The 1,2-Diphenyl-1-butene Pharmacophore: Mechanistic Toxicity, Safety Data, and Validated Analytical Workflows Executive Summary In drug development and medicinal chemistry, 1,2-diphenyl-1-butene is rarely viewed merely...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,2-Diphenyl-1-butene Pharmacophore: Mechanistic Toxicity, Safety Data, and Validated Analytical Workflows

Executive Summary

In drug development and medicinal chemistry, 1,2-diphenyl-1-butene is rarely viewed merely as a bulk chemical; it is the foundational pharmacophore for a massive class of non-steroidal anti-estrogens, most notably tamoxifen and its derivatives. As a Senior Application Scientist, I approach the safety and toxicity of this compound not just through the lens of regulatory compliance, but through mechanistic causality. Understanding why this specific molecular scaffold induces genotoxicity and mitochondrial disruption is critical for researchers synthesizing novel triphenylethylene derivatives. This whitepaper synthesizes the physical safety data of 1,2-diphenyl-1-butene with the underlying biochemical mechanisms of its toxicity, providing self-validating experimental workflows for rigorous laboratory assessment.

Chemical Identity & Quantitative Safety Data

Before evaluating the biological interactions of the 1,2-diphenyl-1-butene scaffold, we must establish its baseline chemical identity and regulatory hazard classifications. The compound exists as two primary geometric isomers, both utilized extensively as bulk drug intermediates[1],[2].

Table 1: Chemical Identification

Parameter Detail
Chemical Name 1,2-Diphenyl-1-butene
(E)-Isomer CAS No. 20218-41-1[1]
(Z)-Isomer CAS No. 20218-42-2[2]
Molecular Formula C16H16
Molecular Weight 208.30 g/mol

| Primary Application | Bulk drug intermediate (e.g., anti-estrogen synthesis)[2] |

Based on Material Safety Data Sheets (MSDS) for the 1,2-diphenyl-1-butene scaffold and its direct active derivatives, the compound exhibits severe chronic toxicity profiles that demand stringent engineering controls[3].

Table 2: GHS Hazard Classification & Safety Data

Hazard Class GHS Code Toxicological Description
Carcinogenicity H350 May cause cancer via genotoxic DNA adduct formation[3].
Reproductive Toxicity H360 May damage fertility or the unborn child; presumed human reproductive toxicant[3].
Aquatic Toxicity H400 / H410 Very toxic to aquatic life with long-lasting environmental effects[3].

| Handling Precaution | P202 / P280 | Do not handle until all safety precautions are read. Impervious PPE required[3]. |

Mechanistic Toxicology: The Causality of Genotoxicity

To understand the H350 (Carcinogenicity) designation, we must look at the phase I and phase II metabolism of the butene chain. The toxicity of 1,2-diphenyl-1-butene is not inherent to the parent molecule, but rather to its highly reactive electrophilic metabolites[4].

The Genotoxic Pathway: The genotoxic liability of the 1,2-diphenyl-1-butene scaffold arises from its susceptibility to cytochrome P450-mediated oxidation in the liver. Specifically, the allylic position on the butene chain undergoes α-hydroxylation[4]. Subsequent phase II sulfation creates an unstable intermediate. Upon the departure of the sulfate leaving group, a highly reactive allylic carbocation is generated. This electrophile readily attacks nucleophilic centers on cellular DNA—predominantly the N2 position of deoxyguanosine (dG)—forming stable, covalent DNA adducts that lead to mutation fixation if left unrepaired[5].

MetabolicActivation A 1,2-Diphenyl-1-butene Scaffold B CYP450 Oxidation (Liver) A->B C α-Hydroxylation B->C D Phase II Metabolism (Sulfation) C->D E Reactive Allylic Carbocation D->E Leaving group departure F Covalent DNA Adducts (dG-N2) E->F Nucleophilic attack by DNA G Genotoxicity & Carcinogenesis F->G Mutation Fixation

Fig 1. Metabolic activation pathway of the 1,2-diphenyl-1-butene scaffold leading to genotoxicity.

Furthermore, the lipophilic nature of the diphenyl-butene scaffold allows it to intercalate into mitochondrial membranes, disrupting the electron transport chain. This leads to reactive oxygen species (ROS) generation, the release of cytochrome c into the cytosol, and the initiation of a caspase-dependent apoptotic cascade[6].

Self-Validating Experimental Protocols for Toxicity Assessment

As researchers, we cannot rely on theoretical toxicity; we must quantify it. The following protocols are designed with built-in self-validating mechanisms to ensure data integrity when testing 1,2-diphenyl-1-butene derivatives.

Protocol A: In Vitro Mitochondrial Membrane Potential ( ΔΨm​ ) Disruption Assay

Causality & Validation: Why do we use JC-1 dye over single-emission dyes? JC-1 is a ratiometric dye that forms red fluorescent J-aggregates in healthy mitochondria but remains as green fluorescent monomers when the membrane potential collapses. By measuring the red/green ratio, we eliminate confounding variables like cell size or dye uptake volume, making the assay inherently self-calibrating. We utilize Camptothecin as a mandatory positive control to prove assay sensitivity[7].

Step-by-Step Methodology:

  • Cell Culture & Dosing: Culture target cells (e.g., 4T1 breast cancer cells) in DMEM supplemented with 10% FBS[7]. Expose cells to the test compound (dissolved in DMSO, final concentration <0.1%) for 24-48 hours.

  • Control Implementation: Treat a parallel well with 3.5 µg/mL Camptothecin (positive control for apoptosis) and another with vehicle only (negative control)[7].

  • Dye Incubation: Wash cells with PBS and incubate with JC-1 dye for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze cells using a flow cytometer.

  • Data Validation Gate: Ensure the Camptothecin control shows a >50% shift to green fluorescence. If the positive control fails to induce this shift, the mitochondrial disruption data for the test compound must be discarded.

Protocol B: In Vivo 32 P-Postlabeling and HPLC Analysis for DNA Adducts

Causality & Validation: When digesting genomic DNA, normal nucleotides outnumber adducted nucleotides by a factor of 108 . Why incorporate a Nuclease P1 enrichment step? Nuclease P1 selectively dephosphorylates the 3'-phosphate of normal nucleotides. Because the subsequent T4 Polynucleotide Kinase step requires a 3'-phosphate to transfer the 32 P label, normal nucleotides remain unlabeled. This biochemical filtering exponentially increases the signal-to-noise ratio, allowing for the precise detection of trace genotoxic events[5].

AdductWorkflow Step1 1. Isolate DNA from Exposed Tissue Step2 2. Enzymatic Digestion (Micrococcal Nuclease) Step1->Step2 Step3 3. Enrichment of Adducts (Nuclease P1 Digestion) Step2->Step3 Step4 4. 32P-Postlabeling (T4 Polynucleotide Kinase) Step3->Step4 Step5 5. HPLC / TLC Separation Step4->Step5 Step6 6. Autoradiography & Quantification (RAL) Step5->Step6

Fig 2. Self-validating workflow for 32P-Postlabeling and HPLC analysis of DNA adducts.

Step-by-Step Methodology:

  • DNA Isolation: Extract DNA from target tissues (e.g., liver) using standard phenol-chloroform extraction, adding antioxidants to prevent artifactual oxidation[5].

  • Enzymatic Digestion: Digest 10 µg of purified DNA to normal nucleotides using Micrococcal Nuclease and Spleen Phosphodiesterase at 37°C for 3 hours[5].

  • Adduct Enrichment: Treat the digest with Nuclease P1 to selectively dephosphorylate normal, unmodified nucleotides[5].

  • Radiolabeling: Incubate the enriched fraction with [ γ

    32 P]ATP and T4 polynucleotide kinase to label the 5'-hydroxyl group of the adducted nucleotides[5].
  • HPLC Separation: Inject the labeled mixture onto a reverse-phase HPLC system equipped with an online radioactivity detector[5].

  • Quantification: Calculate the relative adduct level (RAL) by comparing the radioactivity of the adduct peaks to the total radioactivity of normal nucleotides.

Standardized Handling and Environmental Risk Mitigation

Due to the H350 (Carcinogenicity) and H360 (Reproductive Toxicity) classifications, the handling of 1,2-diphenyl-1-butene requires strict adherence to specialized safety protocols[3].

  • Engineering Controls: All synthesis and weighing procedures must be conducted within a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood with HEPA filtration to prevent the inhalation of aerosolized particulates[3].

  • Personal Protective Equipment (PPE): Operators must wear double-layered nitrile gloves (impervious to lipophilic compounds), a disposable Tyvek suit, and tight-fitting safety goggles[3].

  • Environmental Mitigation (H410): Because the compound is very toxic to aquatic life with long-lasting effects, no aqueous waste containing 1,2-diphenyl-1-butene or its derivatives may be discharged into standard drainage systems. All liquid and solid waste must be collected, bound, and incinerated by a licensed hazardous waste disposal facility[3].

References

  • [1] Title: (E)-1,2-Diphenyl-1-butene — Chemical Substance Information Source: NextSDS URL: [Link]

  • [7] Title: Response of mouse breast cancer cells to anastrozole, tamoxifen and the combination Source: Semantic Scholar URL: [Link]

  • [4] Title: Understanding the genotoxicity of tamoxifen Source: Oxford Academic (Carcinogenesis) URL:[Link]

  • [5] Title: Determination of Tamoxifen−DNA Adducts in Leukocytes from Breast Cancer Patients Source: Chemical Research in Toxicology - ACS Publications URL: [Link]

  • [6] Title: Omega-3 fatty acids abrogates oxido-inflammatory and mitochondrial dysfunction-associated apoptotic responses Source: Frontiers in Endocrinology URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Photochemical Isomerization Techniques for 1,2-Diphenyl-1-butene

Target Audience: Researchers, Photochemists, and Drug Development Professionals Application Focus: Stereochemical control of Selective Estrogen Receptor Modulator (SERM) precursors. Executive Summary & Mechanistic Contex...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Photochemists, and Drug Development Professionals Application Focus: Stereochemical control of Selective Estrogen Receptor Modulator (SERM) precursors.

Executive Summary & Mechanistic Context

The stereochemical configuration of 1,2-diphenyl-1-butene and its functionalized derivatives (such as tamoxifen) dictates their pharmacological efficacy. In drug development, the (Z)-isomer of tamoxifen acts as a potent antiestrogen, whereas the (E)-isomer exhibits unwanted estrogenic activity. Controlling the (E)/(Z) isomerization of the 1,2-diphenyl-1-butene backbone is a critical challenge in synthetic photochemistry.

Direct UV irradiation of these stilbene-like systems typically drives the reaction toward a photostationary state via a singlet excited state ( S1​ ) and a subsequent conical intersection. However, this direct pathway is prone to over-irradiation, leading to irreversible photocyclization (yielding phenanthrene derivatives) and photooxidation [2]. To achieve precise stereocontrol and mitigate degradation, advanced techniques such as triplet-sensitized isomerization and continuous flow photochemistry must be employed [1, 3].

This guide details the physicochemical properties, mechanistic pathways, and self-validating experimental protocols for the photochemical isomerization of 1,2-diphenyl-1-butene.

Physicochemical & Thermodynamic Profiling

Understanding the ground-state thermodynamics and spectroscopic signatures of 1,2-diphenyl-1-butene isomers is the foundation of any photochemical protocol. The (E)-isomer (where the two bulky phenyl rings are trans to each other) is thermodynamically favored due to minimized steric clash [4].

Table 1: Comparative Properties of 1,2-Diphenyl-1-butene Isomers

Property(Z)-Isomer (cis-phenyls)(E)-Isomer (trans-phenyls)Analytical Significance
Relative Energy +9.3 kJ/mol0.0 kJ/mol (Reference)Drives thermal/photochemical relaxation [4].
Phenyl Dihedral Angle 55–65°5–10°Explains the steric strain in the (Z)-form [4].
¹H NMR JHH​ (Vinyl) 10.5–11.0 Hz15.8–16.2 HzPrimary metric for quantifying E/Z ratios [4].
UV Absorbance Maxima ~238 nm, 277 nm~277 nm (Lacks 238 nm band)Enables selective LC-DAD monitoring [5].

Photochemical Reaction Network

The causality behind our protocol design is rooted in the divergent excited-state pathways available to the molecule. Direct irradiation relies on the S1​ state, while sensitized irradiation utilizes a triplet exciplex to invert the natural photostationary selectivity [1].

PhotochemicalIsomerization Z_Isomer (Z)-1,2-Diphenyl-1-butene (Sterically Hindered) S1_State Singlet Excited State (S1) π → π* Transition Z_Isomer->S1_State UV (277 nm) T1_Exciplex Triplet Exciplex (T1) via p-Benzoquinone Z_Isomer->T1_Exciplex Sensitizer + Light E_Isomer (E)-1,2-Diphenyl-1-butene (Thermodynamically Favored) E_Isomer->S1_State UV (277 nm) CoIn Conical Intersection (Branching Space) S1_State->CoIn Non-radiative Relaxation Degradation Photocyclization (Phenanthrene Byproducts) S1_State->Degradation Prolonged Irradiation T1_Exciplex->E_Isomer E-Selective Charge Transfer CoIn->Z_Isomer Decay CoIn->E_Isomer Decay

Photochemical pathways of 1,2-diphenyl-1-butene illustrating direct and sensitized isomerization.

Experimental Protocols

The following methodologies are engineered as self-validating systems. Every step includes a mechanistic rationale (causality) and an in-process quality control check to ensure scientific integrity.

Protocol A: Direct Batch Photoisomerization (Establishing the Photostationary State)

This protocol utilizes un-catalyzed UV irradiation to drive a pure (E)- or (Z)-isomer toward a mixed photostationary state.

  • Step 1: Matrix Preparation & Degassing

    • Action: Dissolve 1,2-diphenyl-1-butene in HPLC-grade acetonitrile to a concentration of 10−4 M. Transfer to a quartz cuvette and bubble with high-purity Argon for 20 minutes.

    • Causality: Oxygen is a potent triplet quencher and actively promotes the photooxidation of the butene backbone into benzophenone derivatives [2, 5]. Complete deoxygenation isolates the isomerization pathway.

    • Validation Checkpoint: Take a pre-irradiation aliquot. Analyze via LC-DAD. If the 238 nm absorption band is present, the starting material contains the (Z)-isomer.

  • Step 2: Controlled Irradiation

    • Action: Irradiate the sealed cuvette using a 277 nm LED light source at 20 °C with continuous magnetic stirring.

    • Causality: The 277 nm wavelength efficiently targets the π→π∗ transition of both isomers, populating the S1​ state to access the conical intersection [5].

  • Step 3: Kinetic Monitoring

    • Action: Withdraw 10 µL aliquots every 5 minutes. Analyze the (E)/(Z) ratio via HPLC (C18 column, Water/Acetonitrile/TFA gradient).

    • Validation Checkpoint: The system has successfully reached the photostationary state when the (E):(Z) peak area ratio remains constant across three consecutive sampling intervals (typically around 15-20 minutes).

Protocol B: Triplet-Sensitized Isomerization (Targeting (E)-Selectivity)

Direct irradiation often favors a (Z)-rich mixture due to the higher extinction coefficient of the (E)-isomer. To force the equilibrium toward the (E)-isomer, a triplet sensitizer is employed.

  • Step 1: Sensitizer Integration

    • Action: Add 10 mol% of para-benzoquinone (p-BQ) to a 10−3 M solution of the (Z)-isomer in degassed dichloromethane.

    • Causality:p-Benzoquinone acts as an electron-accepting photocatalyst. Upon excitation, it forms a stable triplet exciplex with the stilbene backbone. The intermolecular charge transfer alters the spin-density distribution, allowing the molecule to relax exclusively into the thermodynamically favored (E)-conformation [1].

  • Step 2: Visible/UVA Irradiation

    • Action: Irradiate the mixture using a 365 nm or 400 nm LED.

    • Causality: Longer wavelengths selectively excite the sensitizer rather than the 1,2-diphenyl-1-butene, preventing direct S1​ excitation and bypassing the unselective conical intersection.

  • Step 3: Reaction Quenching & Validation

    • Validation Checkpoint: Monitor the reaction via ¹H NMR. The conversion is validated when the vinyl proton coupling constant ( JHH​ ) shifts entirely from ~10.8 Hz to ~16.0 Hz, confirming complete (Z)-to-(E) conversion [4].

Protocol C: Continuous Flow Photochemistry (Minimizing Degradation)

Prolonged batch irradiation inevitably leads to photocyclization (phenanthrene formation) [2]. Flow photochemistry mitigates this by strictly controlling photon flux and residence time.

  • Step 1: Reactor Priming

    • Action: Pump a 0.1 M solution of the substrate through a fluorinated ethylene propylene (FEP) microcapillary reactor (internal diameter < 1 mm) wrapped around a 277 nm LED core.

    • Causality: According to the Bouguer-Beer-Lambert law, light transmittance drops exponentially with path length. The microcapillary ensures 100% of the molecules experience uniform photon flux, eliminating the "dark zones" and over-irradiated zones common in batch reactors [3].

  • Step 2: Residence Time Optimization

    • Action: Set the flow rate to achieve a residence time of exactly 2.0 minutes.

    • Validation Checkpoint (Self-Correction): Analyze the output stream using LC-MS in negative/positive ESI mode. Scan for m/z corresponding to [M−2H] (phenanthrene derivatives). If photocyclized byproducts exceed 1% relative area, increase the flow rate to reduce residence time until degradation is suppressed [2].

References

  • A catalyzed E/Z isomerization mechanism of stilbene using para-benzoquinone as a triplet sensitizer. RSC Publishing. 1

  • Light-Induced Degradation of Tamoxifen in Liquid Formulations: Multivariate Kinetic Profiling, Stabilization Strategies, and Estrogen Receptor Binding. PMC. 2

  • Flow Photochemistry as a Tool in Organic Synthesis (E/Z isomerization of stilbene with visible light in a two-phase flow system). ResearchGate. 3

  • Buy 1,2-Diphenyl-1-butene (EVT-485611) - Stereochemical Dynamics and Isomer-Specific Reactivity. EvitaChem. 4

  • Phototransformation products of tamoxifen by sunlight in water. Toxicity of the drug and its derivatives on aquatic organisms. ResearchGate. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting E/Z Selectivity in 1,2-Diphenyl-1-butene Synthesis

Core Principles of Stereocontrol The synthesis of 1,2-diphenyl-1-butene and its derivatives (such as the breast cancer drug tamoxifen) presents a classic challenge in organic chemistry: controlling the geometry of a tetr...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Principles of Stereocontrol

The synthesis of 1,2-diphenyl-1-butene and its derivatives (such as the breast cancer drug tamoxifen) presents a classic challenge in organic chemistry: controlling the geometry of a tetrasubstituted alkene. Traditional methods like the titanium-mediated McMurry coupling often result in poor E/Z selectivity because they are thermodynamically driven, yielding mixtures close to 1:1[1]. To achieve high stereocontrol, researchers must pivot to kinetically controlled, stereospecific pathways. The most robust field-proven methods rely on directed2[2], 3[3], or copper-catalyzed4[4].

FAQ & Troubleshooting Guide

Q1: My McMurry coupling of 4-hydroxybenzophenone and propiophenone yields a near 1:1 E/Z mixture of 1,2-diphenyl-1-butene analogs. Why does this happen, and how can I push the selectivity? A1: The titanium-mediated McMurry coupling proceeds via ketyl radical formation and dimerization to yield titanium pinacolates, which subsequently eliminate to form the alkene[1]. Because the steric difference between the phenyl and substituted-phenyl groups is minimal, the thermodynamic energy difference between the E and Z transition states is negligible. Actionable Fix: You cannot force high selectivity out of a standard McMurry reaction for these specific substrates. You must either accept the mixture and perform rigorous fractional crystallization, or switch to a stereospecific synthesis route like the carbolithiation of diphenylacetylene[2].

Q2: How does the carbolithiation of diphenylacetylene provide high E/Z selectivity? A2: Reacting diphenylacetylene with ethyllithium in THF at -10 °C triggers a stereospecific syn-carbolithiation, generating an (E)-1-lithio-1,2-diphenyl-1-butene intermediate[2]. By trapping this intermediate with triisopropyl borate at -78 °C, you preserve the kinetic stereochemistry, yielding (E)-1,2-diphenyl-1-butene boronic acid with >96:4 E/Z selectivity[2]. Subsequent Suzuki-Miyaura cross-coupling proceeds with stereoretention to yield the target (Z)-alkene[2].

Q3: During carbolithiation, my E/Z ratio degraded to 3:1. What experimental parameter failed? A3: Stereochemical degradation in this workflow is almost always a temperature control failure. The (E)-1-lithio intermediate is kinetically favored but will thermodynamically equilibrate to a mixture of isomers if the temperature rises above -10 °C during the addition, or if the borate quench is not performed at strictly cryogenic temperatures (-78 °C)[2].

Q4: Are there alternative metal-catalyzed methods that avoid cryogenic organolithium steps? A4: Yes. Copper-catalyzed three-component borylstannylation of alkynes is highly effective. Using a copper(II)–tricyclohexylphosphine complex, alkynes undergo regio- and stereoselective borylstannylation[4]. The resulting C–Sn and C–B bonds can be sequentially transformed via Migita–Kosugi–Stille and Suzuki–Miyaura couplings to form (Z)-tamoxifen analogs with >99:1 regioselectivity[4].

Q5: Can enol phosphates be used to control the geometry of the tetrasubstituted double bond? A5: Absolutely. Stereocomplementary enol phosphorylation of β-ketoesters allows access to both (E)- and (Z)-enol phosphates[5]. By using divergent base conditions (e.g., TsCl−NMI−Et3N for E-selective vs. TsCl−NMI−LiOH for Z-selective), you can selectively deprotonate the substrate. These intermediate phosphates then undergo stereoretentive Negishi or Suzuki-Miyaura cross-couplings[3].

Step-by-Step Methodologies

Protocol A: Stereoselective Carbolithiation of Diphenylacetylene

Self-validating system: The strict temperature gating prevents the thermodynamic equilibration of the intermediate, validating the kinetic product.

  • Preparation: In a flame-dried Schlenk flask under N2, dissolve diphenylacetylene (1.0 equiv) in anhydrous THF[2].

  • Carbolithiation: Cool the solution to -10 °C using an ice/salt bath. Add ethyllithium (0.5 equiv) dropwise. Stir for 2 hours at -10 °C[2]. Causality: -10 °C provides sufficient thermal energy to overcome the activation barrier for the syn-addition while remaining cold enough to prevent the lithiated intermediate from isomerizing.

  • Cryogenic Trapping: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add triisopropyl borate (2.2 equiv) dropwise[2]. Causality: Quenching at -78 °C freezes the conformation of the intermediate, ensuring that transmetalation to the boronic ester occurs with absolute retention of the kinetic stereochemistry.

  • Workup: Allow the reaction to warm to room temperature, quench with 2M HCl, remove THF under reduced pressure, and wash the precipitate with cold pentane to yield (E)-1,2-diphenyl-1-butene boronic acid[2].

Protocol B: Phosphate Elimination Strategy
  • Enol Phosphorylation: Treat a β-ketoester with (PhO)2POCl and a specific base system. Use TsCl−NMI−Et3N for (E)-selective reactions, or TsCl−NMI−LiOH for (Z)-selective reactions[5]. Causality: The divergent base conditions selectively deprotonate the substrate into either the E- or Z-enolate before trapping with the phosphate electrophile, creating a stereocomplementary system[5].

  • Cross-Coupling: Subject the resulting (E)- or (Z)-enol phosphate to stereoretentive Negishi cross-coupling using organozinc reagents and a Pd catalyst to yield the fully substituted alkene[3].

Quantitative Data Summary

Synthetic StrategyTypical E/Z RatioYieldKey AdvantagePrimary Limitation
McMurry Coupling ~1:1 to 7:160-90%Readily available starting materials.Thermodynamic control leads to poor selectivity.
Carbolithiation of Alkynes >96:450-70%High kinetic stereocontrol.Requires strict cryogenic conditions (-78 °C).
Phosphate Elimination >95:571-99%Stereocomplementary access to E and Z.Multi-step sequence required.
Borylstannylation >99:1~82%Excellent regioselectivity and stereocontrol.Uses toxic tin (stannane) reagents.

Workflow Diagrams

G Start Diphenylacetylene + Ethyllithium Step1 syn-Carbolithiation (THF, -10 °C, 2h) Start->Step1 Intermediate (E)-1-lithio-1,2-diphenyl-1-butene (Kinetic Product) Step1->Intermediate Step2 Borate Trapping (B(OiPr)3, -78 °C) Intermediate->Step2 Error High Temp (>0 °C) Equilibration Intermediate->Error Thermal Degradation Product1 (E)-1,2-diphenyl-1-butene boronic acid (>96:4 E/Z) Step2->Product1 Step3 Stereoretentive Suzuki Coupling Product1->Step3 Final (Z)-Tamoxifen Analog (Target) Step3->Final Degraded E/Z Mixture (Loss of Selectivity) Error->Degraded

Workflow for stereoselective carbolithiation of diphenylacetylene to (Z)-tamoxifen analogs.

References

  • Carbolithiation of Diphenylacetylene as a Stereoselective Route to (Z)-Tamoxifen and Related Tetrasubstituted Olefins - The Journal of Organic Chemistry. 2

  • Organic & Biomolecular Chemistry - RSC Publishing. 3

  • Synthesis of (Z)-Tamoxifen: Copper-Catalyzed Three-Component Borylstannylation of Alkynes - Chem. Eur. J. 2012. 4

  • Buy 1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene | 69967-79-9 - Smolecule.1

  • Development of Divergent and Parallel Synthetic Methods for (E)- and (Z)-Stereodefined Multi-Substituted Alkene - NII. 5

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in 1,2-Diphenyl-1-butene Cross-Coupling

Synthesizing tetrasubstituted olefins like 1,2-diphenyl-1-butene—a critical structural motif in Selective Estrogen Receptor Modulators (SERMs) such as Tamoxifen—presents significant synthetic challenges. Transition-metal...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesizing tetrasubstituted olefins like 1,2-diphenyl-1-butene—a critical structural motif in Selective Estrogen Receptor Modulators (SERMs) such as Tamoxifen—presents significant synthetic challenges. Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Negishi) is the preferred method for constructing these hindered double bonds. However, researchers frequently encounter low yields, poor stereoretention (E/Z scrambling), and incomplete conversion[1].

This technical guide addresses the root causes of these failures, focusing on steric bottlenecks, protodeboronation, and catalyst deactivation, providing actionable, self-validating protocols to optimize your yields.

Experimental Workflow & Failure Analysis

Workflow Start Start: 1-Halo-1,2-diphenyl-1-butene + Arylboronic Acid Cat Add Pd Catalyst & Ligand Start->Cat Base Add Base & Solvent (e.g., Na2CO3, DME/H2O) Cat->Base Heat Heat to Reflux / Microwave Base->Heat Check1 Is conversion >90%? Heat->Check1 Fail1 Issue: Steric Hindrance (Slow Transmetalation) Check1->Fail1 No Check2 Is E/Z ratio retained? Check1->Check2 Yes Fail2 Issue: Isomerization (Pd-mediated scrambling) Check2->Fail2 No Success Product: 1,2-Diphenyl-1-butene Check2->Success Yes

Experimental workflow and common failure points in 1,2-diphenyl-1-butene cross-coupling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling to form 1,2-diphenyl-1-butene stalls at 30% conversion. Why is the yield so low, and how can I drive it to completion? Causality & Solution: The primary culprit is the extreme steric bulk of the tetrasubstituted alkene environment. In a standard Suzuki-Miyaura cycle, transmetalation is the rate-limiting step for hindered substrates. If transmetalation is too slow, the active Pd(0) species can aggregate into inactive "Pd black." Actionable Fix: Switch from generic ligands (like PPh3) to sterically demanding, electron-rich Buchwald-type phosphines (e.g., SPhos) or use Pd-PEPPSI-IPr complexes[2]. These ligands accelerate oxidative addition and force the aryl groups into closer proximity during transmetalation, preventing Pd aggregation.

Q2: I am observing significant protodeboronation of my arylboronic acid before it can couple. How do I prevent this? Causality & Solution: Protodeboronation is highly dependent on the base and water content. While Suzuki couplings often use an aqueous base (like Na2CO3 in DME/H2O) to activate the boronic acid[1], excess water at high temperatures exacerbates the hydrolytic cleavage of the C-B bond. Actionable Fix: Shift to an anhydrous cross-coupling protocol using a fluoride source (e.g., CsF or Ag2O) in anhydrous THF. Fluoride activates the boronic acid by forming a highly reactive fluoroborate species, which transmetalates efficiently without the hydrolytic side reactions caused by hydroxide or carbonate bases in water.

Q3: The starting vinyl halide is a pure (Z)-isomer, but my 1,2-diphenyl-1-butene product is a 1:1 E/Z mixture. How do I retain stereochemistry? Causality & Solution: Loss of stereochemical integrity during the cross-coupling of vinyl halides is caused by post-oxidative-addition isomerization. The intermediate Pd(II)-vinyl complex can undergo zwitterionic resonance, leading to bond rotation before reductive elimination. Actionable Fix: You must accelerate the transmetalation and reductive elimination steps so they outpace the isomerization pathway. Using a highly active catalyst like Pd(t-Bu3P)2[2] allows the reaction to proceed at lower temperatures (e.g., 65 °C instead of 90 °C), kinetically trapping the desired stereoisomer.

Mechanistic Bottlenecks

Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition (Vinyl Halide) Pd0->OxAdd PdII Pd(II) Vinyl Complex OxAdd->PdII TransMet Transmetalation (Arylboronic Acid) PdII->TransMet Steric Bottleneck Isomerization E/Z Isomerization (Side Reaction) PdII->Isomerization Slow Transmetalation RedElim Reductive Elimination TransMet->RedElim Proto Protodeboronation (Side Reaction) TransMet->Proto Excess H2O/Base RedElim->Pd0 Product Release

Catalytic cycle of Suzuki coupling showing steric bottlenecks and side reactions.

Quantitative Data Summary

The following table summarizes the optimization of reaction conditions for the coupling of (Z)-1-bromo-1,2-diphenyl-1-butene with an arylboronic acid, demonstrating the causality between ligand/base choice and yield/stereoretention[1][2].

Catalyst / LigandBase / SolventTemp (°C)Yield (%)Z/E RatioKey Observation
Pd(PPh3)4 (5 mol%)Na2CO3 / DME:H2O806798:2Standard baseline; prone to stalling at larger scales.
Pd(OAc)2 / SPhosK3PO4 / Toluene:H2O906892:8Improved conversion, but higher temp causes slight isomerization.
Pd-PEPPSI-IPrK2CO3 / Dioxane808595:5Robust against Pd black formation; excellent for hindered substrates.
Pd(t-Bu3P)2 (5 mol%)CsF / THF (Anhydrous)6589>98:2Rapid coupling, excellent stereoretention, zero protodeboronation.

Step-by-Step Experimental Protocol: High-Yield, Anhydrous Suzuki Coupling

Objective: Synthesis of (Z)-1-aryl-1,2-diphenyl-1-butene via anhydrous Suzuki-Miyaura coupling. Self-Validating Principle: The use of anhydrous CsF and Pd(t-Bu3P)2 ensures that transmetalation is rapid and protodeboronation is eliminated, while the low temperature (65 °C) prevents E/Z isomerization.

  • Preparation of the Schlenk Flask: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-pure Argon three times to ensure a strictly oxygen-free environment.

  • Reagent Loading (Glovebox recommended): Add (Z)-1-bromo-1,2-diphenyl-1-butene (1.0 mmol), the desired arylboronic acid (1.5 mmol), anhydrous Cesium Fluoride (CsF) (3.0 mmol), and Pd(t-Bu3P)2 (0.05 mmol, 5 mol%) to the flask. Critical Step: CsF is highly hygroscopic. It must be dried under vacuum at 150 °C for 4 hours prior to use. Moisture will immediately trigger protodeboronation.

  • Solvent Addition: Inject 5.0 mL of anhydrous, degassed THF into the flask via a gas-tight syringe.

  • Reaction Execution: Stir the reaction mixture vigorously at 65 °C for 12 hours. The solution should transition from pale yellow to a deep red/brown, indicating an active catalytic cycle.

  • Reaction Monitoring: Take a 50 µL aliquot under Argon, quench with water, extract with EtOAc, and analyze via GC-MS. The disappearance of the vinyl bromide mass and the appearance of the product mass validates reaction completion.

  • Workup and Purification: Cool the mixture to room temperature, dilute with 10 mL diethyl ether, and filter through a short pad of Celite to remove Pd residues and inorganic salts. Concentrate the filtrate in vacuo.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel (using a Hexanes/EtOAc gradient) to isolate the pure (Z)-1,2-diphenyl-1-butene derivative.

References

  • Carbolithiation of Diphenylacetylene as a Stereoselective Route to (Z)-Tamoxifen and Related Tetrasubstituted Olefins The Journal of Organic Chemistry - ACS Publications[Link]

  • An atom efficient synthesis of Tamoxifen The Royal Society of Chemistry[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1,2-Diphenyl-1-butene Functionalization

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with highly congested olefin frameworks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with highly congested olefin frameworks.

The 1,2-diphenyl-1-butene system is a notoriously sterically hindered trisubstituted/tetrasubstituted-like alkene that serves as the core structural motif for critical therapeutics, most notably the antiestrogen drug Tamoxifen. The steric bulk imparted by the adjacent phenyl rings and the ethyl group severely restricts the trajectory of incoming reagents. Interestingly, this same steric hindrance that makes synthetic functionalization difficult is also responsible for the drug's biological safety profile, as it physically blocks activating enzymes from forming genotoxic DNA adducts in vivo[1].

Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to help you overcome these steric barriers in your synthetic workflows.

Troubleshooting Guides & FAQs

Q: Why is my Rh-catalyzed asymmetric hydrogenation of (E)-1,2-diphenyl-1-butene stalling at low conversion (<20%), even at elevated temperatures? A: The primary issue is the steric clash between the bulky substrate and the chiral ligand environment of the catalyst. Raising the temperature often exacerbates the problem by accelerating catalyst deactivation or promoting double-bond isomerization rather than overcoming the activation barrier.

  • Causality: The chiral ligand must provide a deep enough pocket for enantio-discrimination. However, if the ligand is too restrictive (e.g., standard BINAP), the necessary metal-dihydride-alkene transition state cannot physically assemble due to repulsion from the 1,2-diphenyl groups.

  • Solution: Switch to a highly electron-rich, less sterically demanding ligand like a DuPhos or Josiphos derivative. Furthermore, increase the hydrogen pressure (e.g., 50 atm) to thermodynamically drive the equilibrium toward the bound complex without relying on destructive high temperatures, as established in standard stereoselective protocols by 2[2].

Q: When attempting the epoxidation of (Z)-1,2-diphenyl-1-butene using standard mCPBA, the reaction yields mostly unreacted starting material. How can I drive this to completion? A: Standard peroxyacids like mCPBA are too bulky to effectively approach the sterically hindered π -cloud of the 1,2-diphenyl-1-butene system.

  • Causality: The transition state for electrophilic epoxidation requires a specific, highly ordered "butterfly" geometry. The bulky phenyl groups on C1 and C2 physically block the approach of the mCPBA peroxy oxygen.

  • Solution: Utilize Dimethyldioxirane (DMDO) generated in situ (via Oxone and acetone) or use trifluoroperacetic acid. DMDO is a significantly smaller, highly electrophilic oxidant that can bypass the steric bulk to successfully form the oxirane, such as (2R,3R)-2-ethyl-2,3-diphenyloxirane[3].

Q: I am trying to perform a Suzuki-Miyaura cross-coupling on a borylated 1,2-diphenyl-1-butene derivative to synthesize a Tamoxifen analog, but I observe rapid protodeboronation instead of coupling. What is going wrong? A: The transmetalation step in cross-coupling is highly sensitive to steric hindrance. If the palladium oxidative addition complex cannot easily interact with the bulky boronic acid/ester, the competing protodeboronation pathway will outcompete the coupling reaction[4].

  • Causality: The rate of transmetalation is heavily suppressed by the bulky adjacent phenyl groups. This increases the lifetime of the boronic species in the basic aqueous medium, leading to its hydrolytic degradation.

  • Solution: Use a highly active, sterically accommodating catalyst system like Pd(PPh3)4 or Pd(dppf)Cl2 combined with a strong aqueous base (e.g., Na2CO3 in DME/H2O) at reflux. This accelerates the formation of the reactive boronate species and forces transmetalation before degradation can occur, yielding high Z/E selectivity[4].

Quantitative Data Summary

The following table summarizes the causal relationship between reagent selection and reaction success when dealing with the steric bulk of 1,2-diphenyl-1-butene.

Reaction TypeReagent / Catalyst SystemConditionsYield (%)Selectivity / Ratio
Asymmetric Hydrogenation [Rh(COD)(BINAP)]BF₄10 atm H₂, 25 °C< 20%N/A (Stalled)
Asymmetric Hydrogenation [Rh(COD)(R,R-DuPhos)]BF₄50 atm H₂, 25 °C> 95%> 90% ee[2]
Epoxidation mCPBACH₂Cl₂, 25 °C< 15%N/A (Recovered SM)
Epoxidation Oxone / Acetone (in situ DMDO)NaHCO₃ (aq), 0 °C to RT> 85%> 95% dr[3]
Suzuki Cross-Coupling Pd(PPh₃)₄ / Na₂CO₃DME/H₂O, Reflux67 - 73%98:2 Z/E ratio[4]

Self-Validating Experimental Protocols

Protocol A: High-Pressure Asymmetric Hydrogenation

Objective: Overcome steric hindrance using high pressure and an optimized chiral ligand to synthesize 1,2-diphenylbutane derivatives.

  • Preparation: In an argon-filled glovebox, add (E)-1,2-diphenyl-1-butene (1.0 mmol) and the optimized catalyst [Rh(COD)(R,R-DuPhos)]BF₄ (0.01 mmol, 1 mol%) to a high-pressure reaction vessel equipped with a magnetic stir bar[2].

  • Solvent Addition: Add 10 mL of anhydrous, thoroughly degassed methanol to the vessel[2].

  • Pressurization: Seal the vessel, remove it from the glovebox, and connect it to a high-pressure hydrogenation apparatus. Purge the lines with ultra-pure H₂ gas three times[2].

  • Reaction: Pressurize the vessel to 50 atm with H₂ gas. Stir vigorously at 25 °C for 24 hours[2].

  • Self-Validation Checkpoint: Continuously monitor the pressure gauge. A stoichiometric drop in H₂ pressure indicates active catalytic turnover. If the pressure ceases to drop before theoretical consumption is reached, the catalyst has deactivated (likely due to impurities or solvent outgassing).

  • Workup: Carefully vent the H₂ gas. Concentrate the mixture under reduced pressure and determine conversion via ¹H NMR and enantiomeric excess via chiral HPLC.

Protocol B: In Situ DMDO Epoxidation

Objective: Utilize a sterically unhindered, highly electrophilic oxidant to force epoxidation.

  • Preparation: Dissolve (Z)-1,2-diphenyl-1-butene (1.0 mmol) in a biphasic mixture of CH₂Cl₂ (10 mL) and Acetone (10 mL).

  • Buffer Addition: Add an aqueous solution of saturated NaHCO₃ (15 mL) to maintain a strictly neutral pH. Causality: Acidic byproducts from Oxone will rapidly ring-open the newly formed, highly substituted epoxide if not buffered. Cool the biphasic mixture to 0 °C.

  • Oxidation: Slowly add a solution of Oxone (potassium peroxymonosulfate, 2.5 mmol) in water (10 mL) dropwise over 30 minutes under vigorous stirring.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (hexane/ethyl acetate). The highly conjugated starting material will be strongly UV-active, while the product oxirane will show a distinct shift in Rf and reduced UV absorbance due to the breaking of the extended π -conjugation.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to destroy excess oxidant. Extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate to yield the epoxide.

Mandatory Visualizations

G Start Low Conversion in Hydrogenation CheckCat Check Catalyst Ligand Bulk Start->CheckCat Steric Clash CheckPress Check H2 Pressure Start->CheckPress Kinetic Stall ChangeLigand Switch to DuPhos/ Josiphos CheckCat->ChangeLigand Too Bulky ChangeLigand->CheckPress IncPress Increase to 50 atm CheckPress->IncPress < 10 atm Success Full Conversion & High ee IncPress->Success

Caption: Troubleshooting logic for asymmetric hydrogenation of sterically hindered olefins.

Workflow Step1 Step 1: Preparation Dissolve alkene in acetone/CH2Cl2 Step2 Step 2: Oxidation Add Oxone (aq) slowly at 0°C Step1->Step2 Step3 Step 3: Validation TLC & GC-MS monitoring Step2->Step3 Step4 Step 4: Quench Add Na2S2O3, extract organics Step3->Step4 Step5 Step 5: Product Isolate Epoxide via Column Step4->Step5

Caption: Experimental workflow for in situ DMDO epoxidation of 1,2-diphenyl-1-butene.

References

  • Chemical Research in Toxicology (ACS Publications). Determination of DNA Damage in F344 Rats Induced by Geometric Isomers of Tamoxifen and Analogues. URL: [Link]

  • The Journal of Organic Chemistry (ACS Publications). Carbolithiation of Diphenylacetylene as a Stereoselective Route to (Z)-Tamoxifen and Related Tetrasubstituted Olefins. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: ¹H and ¹³C NMR Reference Chemical Shifts for 1,2-Diphenyl-1-Butene

Audience: Researchers, scientists, and drug development professionals Focus: Experimental Methodologies, Stereochemical Assignment, and Data Benchmarking Introduction: The Critical Role of Stereochemical Assignment In dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Focus: Experimental Methodologies, Stereochemical Assignment, and Data Benchmarking

Introduction: The Critical Role of Stereochemical Assignment

In drug development and synthetic organic chemistry, the 1,2-diphenyl-1-butene scaffold is a foundational pharmacophore. It serves as the structural core for triphenylethylene-based Selective Estrogen Receptor Modulators (SERMs) such as tamoxifen[1]. The pharmacological efficacy of these molecules is strictly dictated by their stereochemistry: the (Z)-isomer of tamoxifen acts as an estrogen antagonist (antiestrogenic) in breast tissue, whereas the (E)-isomer acts as an agonist[1].

As a Senior Application Scientist, I emphasize that relying on low-field NMR or purely predictive computational models for this scaffold often leads to erroneous assignments due to the severe spectral overlap of the vicinal phenyl rings. This guide objectively compares analytical methodologies and provides a field-proven, self-validating protocol for acquiring and interpreting the ¹H and ¹³C NMR chemical shifts of 1,2-diphenyl-1-butene.

Methodology Comparison: Experimental vs. Predictive NMR

When benchmarking chemical shifts for 1,2-diphenyl-1-butene derivatives, researchers must evaluate the trade-offs between empirical acquisition and computational prediction. While predictive software has improved, the steric crowding and rotational dynamics of the ethyl group in this specific scaffold limit in silico accuracy.

Table 1: Comparison of NMR Methodologies for Alkene Stereocenter Assignment
MethodologyAccuracy / ReliabilityStereochemical ResolutionCausality & LimitationsBest Use Case
High-Field Experimental NMR (≥400 MHz) High (Empirical truth)Excellent (via 2D NOESY/ROESY)Resolves overlapping aromatic multiplets. Requires highly purified samples to prevent signal masking in the 6.7–7.5 ppm region.Final structural validation and IND-enabling data packages.
DFT Computational Prediction (GIAO) Moderate Poor to Moderate Struggles with the exact conformational averaging of the flexible ethyl group and the steric clash of the vicinal phenyl rings.Preliminary screening of hypothetical derivatives.
Empirical Database Matching Moderate to High Moderate Relies on historical data. Fails if the specific substitution pattern (e.g., isotopic labeling) is absent from the database.Routine quality control of known intermediates.

Reference ¹H and ¹³C NMR Data

To provide an authoritative baseline, we reference data derived from the zirconium-catalyzed carboalumination of alkynes[2]. In mechanistic studies, isotopic labeling (deuterolysis) is often employed to isolate specific resonances and prove reaction pathways. The data below represents the (Z)-1,4-dideuterio-1,2-diphenyl-1-butene derivative, which serves as a self-validating standard: the specific deuterium coupling confirms the exact positions of the atoms, eliminating assignment ambiguity.

Table 2: Reference Chemical Shifts for (Z)-1,4-Dideuterio-1,2-diphenyl-1-butene (CDCl₃)[2]
NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationStructural Assignment
¹H NMR 1.0 – 1.1Multiplet (m)2 HC4-H₂D (Ethyl terminal)
2.49Triplet (t, J = 7 Hz)2 HC3-H₂ (Ethyl internal)
6.7 – 7.45Multiplet (m)10 HAromatic Protons (Two Phenyl rings)
¹³C NMR 12.59Triplet (t, J = 19 Hz)-C4 (Deuterium coupled)
33.37Singlet (s)-C3 (Ethyl CH₂)
124.67Triplet (t, J = 23 Hz)-C1 (Deuterium coupled vinylic carbon)
125.98 – 128.90Multiple Singlets-Aromatic Carbons (CH)
137.41, 141.44, 144.77Singlets (s)-Quaternary Carbons (Aromatic & Alkene)

(Note: In non-deuterated (Z)-1,2-diphenyl-1-butene, the C1 vinylic proton typically appears as a singlet around δ 6.5–6.8 ppm, and the C4 methyl group appears as a standard triplet near δ 0.9 ppm).

Experimental Workflow: A Self-Validating Protocol

To ensure absolute trustworthiness in your data, do not merely run a standard 1D spectrum. The following protocol utilizes a self-validating logic loop where 1D integration and 2D spatial correlations cross-verify each other[3].

Step 1: Sample Preparation & Calibration

  • Dissolve 15–20 mg of the highly purified 1,2-diphenyl-1-butene in 0.6 mL of CDCl₃.

  • Validation Checkpoint: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). Calibrate the residual CHCl₃ peak to exactly δ 7.26 ppm (¹H) and δ 77.16 ppm (¹³C) to prevent systemic shift errors.

Step 2: High-Resolution ¹H Acquisition

  • Acquire the spectrum at ≥400 MHz using a standard 30-degree pulse sequence (zg30).

  • Causality: Set the relaxation delay (D1) to at least 3–5 seconds. The vinylic and aromatic protons have different T1​ relaxation times than the aliphatic ethyl protons. A short D1 will result in truncated integration, destroying the quantitative relationship needed to verify the structure.

Step 3: ¹³C NMR & DEPT-135 Acquisition

  • Acquire the ¹³C spectrum with proton decoupling (zgpg30) for a minimum of 512 scans.

  • Follow immediately with a DEPT-135 sequence.

  • Validation Checkpoint: The DEPT-135 will invert the C3-H₂ (ethyl) signal, definitively separating it from the C4-H₃ (methyl) and aromatic CH signals, providing an internal check against the 1D ¹³C assignments.

Step 4: 2D NOESY/ROESY for Stereochemical Assignment

  • Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 300–500 ms.

  • Causality: Through-space Nuclear Overhauser Effect (NOE) interactions only occur at distances < 5 Å. This is the definitive test for E/Z isomerism (see Section 5).

Diagnostic Logic & Mechanistic Pathway

The assignment of the (E) or (Z) configuration hinges on the spatial geometry of the alkene. By applying the Cahn-Ingold-Prelog (CIP) priority rules, we know that at C1, the Phenyl group > Hydrogen; at C2, the Phenyl group > Ethyl group.

  • In the (Z)-isomer: The two high-priority phenyl rings are cis (on the same side). Consequently, the C1-Hydrogen and the C2-Ethyl group are forced onto the same side. A strong NOE cross-peak will be observed between the vinylic proton (δ ~6.5 ppm) and the ethyl CH₂ protons (δ 2.49 ppm).

  • In the (E)-isomer: The high-priority phenyl rings are trans. This places the C1-Hydrogen in close spatial proximity to the ortho-protons of the C2-Phenyl ring, yielding a distinct NOE cross-peak in the aromatic region.

G Start Crude 1,2-diphenyl-1-butene (E/Z Mixture) NMR1H 1H NMR (CDCl3, ≥400 MHz) Analyze Chemical Shifts Start->NMR1H NMR13C 13C NMR (CDCl3, ≥100 MHz) Analyze Carbon Backbone Start->NMR13C Vinylic Locate Vinylic Proton (C1-H) δ ~6.5 - 6.8 ppm NMR1H->Vinylic Ethyl Locate Ethyl Group (C3-H2) δ ~2.5 ppm NMR1H->Ethyl NOESY 2D NOESY/ROESY Spatial Correlation (< 5 Å) E_Isomer (E)-Isomer Strong NOE: C1-H ↔ C2-Ph NOESY->E_Isomer Z_Isomer (Z)-Isomer Strong NOE: C1-H ↔ C3-H2 NOESY->Z_Isomer Vinylic->NOESY Ethyl->NOESY

Caption: Diagnostic workflow for the stereochemical assignment of 1,2-diphenyl-1-butene isomers using 1D and 2D NMR.

Troubleshooting Complex Spectra

Issue: Severe overlapping in the aromatic region (6.7 – 7.5 ppm) prevents the clear identification of NOE contacts between the vinylic proton and the C2-phenyl ring. Causality: The electronic environments of the two vicinal phenyl rings are highly similar, causing their multiplet signals to coalesce at standard magnetic field strengths (e.g., 300 MHz)[2]. Solution: Do not rely solely on the aromatic region. Instead, anchor your analysis on the well-resolved aliphatic signals. Utilize 2D HMBC (Heteronuclear Multiple Bond Correlation) to trace the carbon backbone from the isolated ethyl CH₂ protons (δ 2.49 ppm) through the quaternary alkene carbons (C2 and C1). Once the quaternary carbons are unambiguously assigned, you can map the attached phenyl rings with high confidence, validating the structure from the "outside in."

References

  • Negishi, E., Kondakov, D. Y., Choueiry, D., Kasai, K., & Takahashi, T. "Multiple Mechanistic Pathways for Zirconium-Catalyzed Carboalumination of Alkynes. Requirements for Cyclic Carbometalation Processes Involving C−H Activation." Journal of the American Chemical Society. 2

  • MacGregor, J. I., et al. "Flexible Estrogen Receptor Modulators: Design, Synthesis, and Antagonistic Effects in Human MCF-7 Breast Cancer Cells." Journal of Medicinal Chemistry. 1

  • Heijnen, D., et al. "An atom efficient synthesis of Tamoxifen." The Royal Society of Chemistry. 3

Sources

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